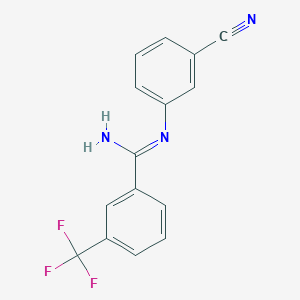

N-(3-氰基苯基)-3-(三氟甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

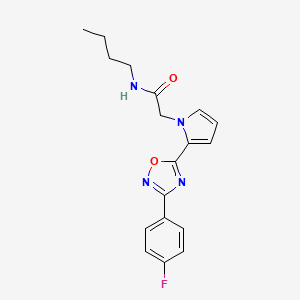

The compound N-(3-cyanophenyl)-3-(trifluoromethyl)benzenecarboximidamide is a chemical compound that is likely to exhibit interesting properties due to the presence of both cyano and trifluoromethyl functional groups. While the provided papers do not directly discuss this compound, they do provide insights into related compounds that can help infer some of the properties and behaviors that N-(3-cyanophenyl)-3-(trifluoromethyl)benzenecarboximidamide might exhibit.

Synthesis Analysis

The synthesis of related compounds, such as those described in the provided papers, often involves the formation of amide bonds and the introduction of functional groups through reactions like acylation. For example, the synthesis of N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide involves an acylation reaction using trifluoroacetic anhydride and a microwave-assisted Gewald reaction with K2CO3 as a catalyst . This suggests that similar methods could potentially be applied to synthesize N-(3-cyanophenyl)-3-(trifluoromethyl)benzenecarboximidamide, with adaptations for the specific functional groups present in the target molecule.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(3-cyanophenyl)-3-(trifluoromethyl)benzenecarboximidamide can be determined using techniques such as X-ray single-crystal diffraction, as seen in the synthesis of related compounds . These analyses can reveal important conformational details, such as the planarity of certain rings or the conformation of cyclohexene rings. For the compound , one would expect the cyano and trifluoromethyl groups to influence the overall molecular geometry and potentially the crystal packing.

Chemical Reactions Analysis

The reactivity of N-(3-cyanophenyl)-3-(trifluoromethyl)benzenecarboximidamide would be influenced by its functional groups. The cyano group is a good leaving group and can participate in nucleophilic substitution reactions, while the trifluoromethyl group is known for its electron-withdrawing properties, which can affect the reactivity of adjacent functional groups. The related compounds discussed in the papers demonstrate the importance of intermolecular interactions, such as hydrogen bonding, in the solid state .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like N-(3-cyanophenyl)-3-(trifluoromethyl)benzenecarboximidamide can be characterized using various analytical techniques. Differential scanning calorimetry, hot stage microscopy, and thermogravimetric analysis can provide information on thermal stabilities . Additionally, the presence of strong intermolecular interactions, such as hydrogen bonds, can significantly influence the solvatomorphism, as seen in related compounds . The cyano and trifluoromethyl groups in N-(3-cyanophenyl)-3-(trifluoromethyl)benzenecarboximidamide would likely contribute to its solubility, melting point, and stability.

科学研究应用

有机化学和催化

有机化学的研究探索了苯阳离子和相关结构在探测亲电性和亲核性关系方面的应用,表明了在理解反应模式和设计新催化剂方面的潜在应用 (Dichiarante, Fagnoni, & Albini, 2008)。此外,金属有机骨架 (MOF) 催化的苄胺到苄亚胺的需氧氧化进展突出了此类化合物在开发高效催化过程中的作用 (Dhakshinamoorthy, Álvaro, & García, 2010)。

光伏和电子材料

在光伏领域,氰基取代的聚合物和相关结构因其作为有机光伏电池 (OPV) 中 n 型聚合物受体的潜力而受到研究,展示了吸电子基团在增强电子亲和力和提高器件性能方面的重要性 (Kim & Lim, 2014)。此外,研究具有内置酰胺活性位点的共价有机骨架 (COF) 用于多相催化为将类似化合物纳入专为特定催化应用设计的材料中提供了一条有趣的途径 (Li et al., 2019)。

分离技术和储气

开发用于吸附和分离气体(包括 CO2)和有机蒸汽的微孔聚酰亚胺证明了具有氰基苯基和三氟甲基基团的化合物在创建具有高表面积和选择性吸附性能的材料方面的潜力 (Guiyang Li & Zhonggang Wang, 2013)。这项研究强调了分子设计在开发用于环境和能源应用的先进材料中的重要性。

属性

IUPAC Name |

N'-(3-cyanophenyl)-3-(trifluoromethyl)benzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3N3/c16-15(17,18)12-5-2-4-11(8-12)14(20)21-13-6-1-3-10(7-13)9-19/h1-8H,(H2,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URAXXZFEDPZKLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N=C(C2=CC(=CC=C2)C(F)(F)F)N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-cyanophenyl)-3-(trifluoromethyl)benzenecarboximidamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 6-(furan-2-yl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2548352.png)

![N-(4-fluorophenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2548354.png)

![N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2548357.png)

![N'-[(4-Morpholin-4-ylthian-4-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2548359.png)

![N-[(4-butyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2548361.png)

![6-Chloro-1-ethyl-3-methylpyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B2548366.png)

![N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2548370.png)

![8-(2-hydroxyethyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2548372.png)